1-(2-アジドエチル)-3-メトキシアゼチジン

概要

説明

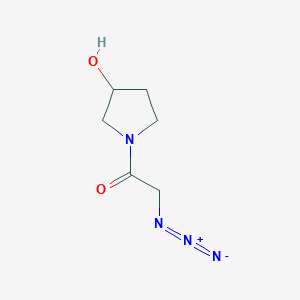

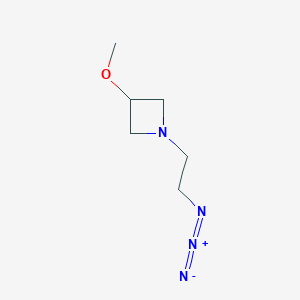

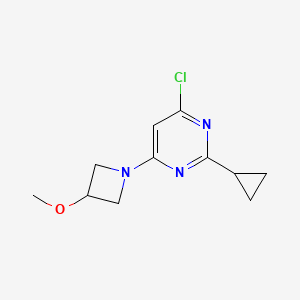

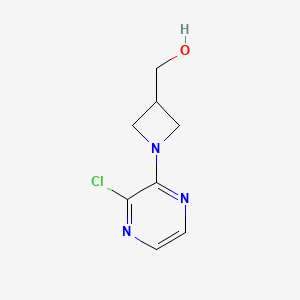

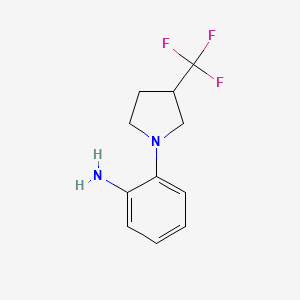

“1-(2-Azidoethyl)-3-methoxyazetidine” is a compound that contains an azetidine ring, which is a four-membered cyclic amine, an azido group (-N3), and a methoxy group (-OCH3). The azido group is a functional group known for its reactivity, particularly in click chemistry reactions . The methoxy group is an ether that is often involved in reactions such as demethylation or condensation.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the azido and methoxy groups. Azetidines can be synthesized through various methods, including cyclization reactions . The azido group could potentially be introduced through a substitution reaction with an appropriate azide . The methoxy group could be introduced through a nucleophilic substitution reaction with methanol .Molecular Structure Analysis

The molecular structure of “1-(2-Azidoethyl)-3-methoxyazetidine” would consist of a four-membered azetidine ring substituted with an azido group and a methoxy group. The azido group is linear and contributes to the polarity of the molecule .Chemical Reactions Analysis

The azido group in “1-(2-Azidoethyl)-3-methoxyazetidine” is highly reactive and can participate in various reactions, such as the Staudinger reaction or click chemistry reactions . The methoxy group can also participate in reactions under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-Azidoethyl)-3-methoxyazetidine” would depend on its structure. The presence of the azido group could make the compound potentially explosive under certain conditions . The methoxy group could contribute to the compound’s solubility in organic solvents .科学的研究の応用

クリックケミストリー

1-(2-アジドエチル)-3-メトキシアゼチジン: は、クリックケミストリー、特にCu(I)触媒アジド-アルキン環状付加 (CuAAC) 反応において重要な化合物です 。この反応は、ポリマー、医薬品、ナノ材料など、幅広い製品を創り出すために不可欠です。この化合物のアジド基は、アルキンと反応して1,4-二置換1,2,3-トリアゾールを形成し、その安定性と生物活性から、医薬品化学において注目されています。

光線力学療法

アジドは、光線力学療法 (PDT) で使用される化合物の前駆体として知られています。 1-(2-アジドエチル)-3-メトキシアゼチジンのアジド基は、ポルフィリン類の合成に使用できます。ポルフィリン類は、光を吸収して活性酸素種を発生させて癌細胞を死滅させる化合物です 。この用途は、従来の治療法よりも侵襲性が低く、標的を絞った新しい癌治療法の開発において重要です。

超分子集合体

1-(2-アジドエチル)-3-メトキシアゼチジンのアジド官能基は、トリアゾール環の形成を通じて超分子構造を構築するために使用できます。これらの構造は、分子マシン、センサー、および新規な特性を持つ材料を作成する用途があります。 分子レベルで予測可能かつ安定な構造を形成する能力は、ナノテクノロジーと材料科学の進歩に不可欠です .

触媒

1-(2-アジドエチル)-3-メトキシアゼチジンを含む有機アジドは、触媒系におけるリガンドとして機能できます。これらは、金属中心に配位し、触媒の反応性を変化させることができます。 これは、キラル分子を高エナンチオマー過剰率で生成することを目的とする不斉合成において特に有用です .

医薬品開発

1-(2-アジドエチル)-3-メトキシアゼチジンのような分子へのアジド基の導入は、新薬の発見につながる可能性があります。アジドは、分子骨格の迅速な多様化を可能にするさまざまな化学変換を受けることができます。 この化学的多様性は、医薬品化学において、生物活性についてスクリーニングされる化合物のライブラリーを生成するために非常に役立ちます .

材料科学

アジドは、マイクロポーラス有機ネットワークの合成に使用されます。マイクロポーラス有機ネットワークは、ガス貯蔵、分離技術、触媒に用途があります1-(2-アジドエチル)-3-メトキシアゼチジンは、架橋および安定なフレームワークの形成のための反応性部位を提供することにより、これらのネットワークの開発に貢献できます .

作用機序

Target of Action

Compounds with azide groups are often used in click chemistry, a type of chemical reaction used in drug development and bioconjugation . The azide group can react with alkynes or cyclooctynes to form a stable triazole ring, a reaction that is often used to attach drugs to antibodies or other targeting molecules .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. The azide group could potentially react with a target molecule in the body, leading to a change in the target’s function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Azide-containing compounds have been used in a variety of biochemical applications, including the study of signal transduction, protein synthesis, and cell death .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Without specific studies on “1-(2-Azidoethyl)-3-methoxyazetidine”, it’s hard to say what its ADME properties would be. The presence of the azide group could potentially affect its stability, reactivity, and how it is metabolized .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If the compound is used in a drug, the intended result would be to alter the function of the target molecule in a way that treats a specific disease or condition .

Action Environment

The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the azide group can be influenced by the pH of the environment .

Safety and Hazards

生化学分析

Biochemical Properties

1-(2-Azidoethyl)-3-methoxyazetidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages through azide-alkyne cycloaddition reactions. The interactions of 1-(2-Azidoethyl)-3-methoxyazetidine with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes are crucial for its function in biochemical processes. These interactions enable the compound to act as a versatile ligand in the synthesis of complex biomolecules .

Cellular Effects

1-(2-Azidoethyl)-3-methoxyazetidine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages allows it to modulate cell function by interacting with key signaling molecules and transcription factors. Studies have demonstrated that 1-(2-Azidoethyl)-3-methoxyazetidine can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism has been observed through alterations in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of 1-(2-Azidoethyl)-3-methoxyazetidine involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The formation of triazole linkages is a key aspect of its mechanism of action, enabling the compound to modulate various biochemical pathways . Furthermore, 1-(2-Azidoethyl)-3-methoxyazetidine’s interactions with enzymes and proteins play a crucial role in its ability to influence cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Azidoethyl)-3-methoxyazetidine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Azidoethyl)-3-methoxyazetidine remains stable under specific conditions, allowing for sustained biochemical activity . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions to maintain its stability and effectiveness.

Dosage Effects in Animal Models

The effects of 1-(2-Azidoethyl)-3-methoxyazetidine vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with low doses promoting beneficial biochemical interactions and higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful side effects. Studies in animal models have provided valuable insights into the dosage-dependent effects of 1-(2-Azidoethyl)-3-methoxyazetidine, guiding its application in biochemical research.

Metabolic Pathways

1-(2-Azidoethyl)-3-methoxyazetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in metabolic pathways includes its participation in azide-alkyne cycloaddition reactions, which are essential for the synthesis of complex biomolecules . Additionally, 1-(2-Azidoethyl)-3-methoxyazetidine’s effects on metabolic flux and metabolite levels have been observed, highlighting its significance in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(2-Azidoethyl)-3-methoxyazetidine within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s efficacy in biochemical applications. Studies have shown that 1-(2-Azidoethyl)-3-methoxyazetidine can be effectively transported to specific cellular compartments, enhancing its biochemical interactions.

Subcellular Localization

The subcellular localization of 1-(2-Azidoethyl)-3-methoxyazetidine plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its ability to modulate cellular processes. Research has demonstrated that 1-(2-Azidoethyl)-3-methoxyazetidine can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects.

特性

IUPAC Name |

1-(2-azidoethyl)-3-methoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-11-6-4-10(5-6)3-2-8-9-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNBMCAOYCFSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)